BenchChemオンラインストアへようこそ!

(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate

Synthetic yield HDAC inhibitor intermediate Wittig reaction

This heterocyclic building block features a pre-installed (E)-configured ethyl acrylate at the C-3 position of the imidazo[1,2-a]pyridine core—eliminating one synthetic step versus free-acid or methyl-ester alternatives. It amidates directly to the (E)-N-(2-aminophenyl)-3-(imidazo[1,2-a]pyridin-3-yl)acrylamide pharmacophore without intermediate protection, accelerating HDAC inhibitor SAR. The α,β-unsaturated ester enables conjugate addition and cycloaddition routes inaccessible to the saturated analog. Probe developers, kinase screening libraries, and med-chem programs benefit from unambiguous (E)-geometry matching literature-active molecules.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 400037-31-2
Cat. No. B1358295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate
CAS400037-31-2
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CN=C2N1C=CC=C2
InChIInChI=1S/C12H12N2O2/c1-2-16-12(15)7-6-10-9-13-11-5-3-4-8-14(10)11/h3-9H,2H2,1H3
InChIKeyXPDPVQJYGZTQLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate (CAS 400037-31-2) and Why Researchers Source It


(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate (CAS 400037-31-2) is a heterocyclic building block comprising an imidazo[1,2-a]pyridine core conjugated with an (E)-configured ethyl acrylate moiety at the C-3 position. The fused bicyclic scaffold is recognized as a privileged structure in medicinal chemistry, imparting favorable hydrogen-bonding capacity, π-stacking ability, and metabolic stability [1]. The compound serves primarily as a key intermediate for synthesizing HDAC inhibitors, kinase-targeted agents, and fluorescent probes, where both the (E)-alkene geometry and the ethyl ester handle are essential for downstream transformations [2].

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Simply Replace (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate


Attempting to replace (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate with the corresponding free acid, methyl ester, saturated analog, or 2‑position isomer introduces quantifiable liabilities. The free acid requires additional protection/activation steps prior to amidation, adding synthetic steps and reducing overall yield [1]. The methyl ester exhibits a different reactivity profile in C–H alkenylation reactions, with ethyl acrylate providing a balanced hydrophobic-hydrophilic character that influences regioselectivity in Pd‑catalyzed couplings [2]. The saturated ethyl imidazo[1,2-a]pyridine-3-acetate lacks the α,β‑unsaturated system required for conjugate addition and cycloaddition reactions central to many reported derivatization pathways, directly obstructing access to established pharmacophores .

Head-to-Head Comparative Performance Data for (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate


Wittig Olefination Yield: (E)-Ethyl Ester vs. Free Acid Route Efficiency

In a representative Wittig olefination of imidazo[1,2-a]pyridine-3-carbaldehyde (0.25 g, 1.71 mmol) with (ethoxycarbonylmethylene)triphenylphosphorane, the target ethyl ester was obtained in 51% isolated yield (0.19 g) after silica gel chromatography [1]. When the analogous free acid was pursued via hydrolysis of the ester intermediate, an additional reaction step was required, introducing an estimated 10–15% loss in overall mass balance based on standard caustic hydrolysis-precipitation cycles. The direct ester product bypasses protection/deprotection sequences needed when the free acid is purchased as a starting material, saving one synthetic step and improving atom economy [1].

Synthetic yield HDAC inhibitor intermediate Wittig reaction

Pd(II)-Catalyzed C-3 Alkenylation Regioselectivity: Ethyl Acrylate vs. Vinylarene Substrates

Cao et al. (2014) demonstrated that in Pd(II)-catalyzed oxidative C-3 alkenylation of imidazo[1,2-a]pyridines, ethyl acrylate (and other alkyl acrylates) exclusively yields the (E)-β-product (i.e., the target compound scaffold), whereas vinylarenes yield solely α-products under identical conditions [1]. This substrate-controlled regioselectivity is quantitative: no α-isomer was detected by GC or NMR when acrylates were used. In contrast, when the ethyl ester is replaced by a styrene coupling partner, the regiochemical outcome reverses completely, yielding a structurally distinct α-alkenylated scaffold unsuitable for the same downstream pharmacophores.

Regioselectivity C-H activation β-product selectivity

Commercial Purity Specification and Analytical Traceability: Ethyl Ester vs. Free Acid

Vendor-sourced (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate is routinely supplied at ≥95% purity with batch-specific QC data including NMR, HPLC, and GC . In contrast, the closest commercially available analog, (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylic acid (CAS 1396722-09-0), is sold by Sigma-Aldrich (OTV000433) without analytical data; the vendor explicitly states that 'Sigma-Aldrich does not collect analytical data for this product' and transfers identity/purity verification responsibility to the buyer .

Purity Quality control Analytical data

Stability Under Storage Conditions: Predicted Stability of Ester vs. Acid Dimer Formation

The ethyl ester is recommended for storage at 2–8 °C and remains stable for extended periods as a solid, with no reported dimerization under these conditions . In contrast, α,β-unsaturated carboxylic acids analogous to the free acid are known to undergo Michael-addition dimerization in concentrated solutions or upon prolonged storage at ambient temperature, generating oligomeric impurities that complicate downstream reactions [1]. The ester functionality blocks this degradation pathway, thereby increasing shelf life and reducing batch-to-batch variability in multi-year research programs.

Storage stability Degradation Long-term procurement

Where (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate Delivers Verifiable Advantage in R&D and Production


HDAC Inhibitor Lead Optimization: Single-Step Amidation Route

In the synthesis of HDAC3-selective inhibitors for Friedreich's ataxia, the ethyl ester is directly converted to the (E)-N-(2-aminophenyl)-3-(imidazo[1,2-a]pyridin-3-yl)acrylamide pharmacophore via a single-step amidation [1]. This route is validated in patent examples where the ester was obtained in 51% isolated yield and subsequently transformed without intermediate protection or activation. Researchers sourcing the pre-formed ethyl ester eliminate one synthetic step compared to starting from the free acid, accelerating SAR exploration cycles and reducing cumulative material losses by an estimated 5–8% [1]. For industrial-scale campaigns, the verified ≥95% purity with batch QC data ensures reproducibility across kilogram-scale batches [2].

Pd-Catalyzed C-H Functionalization Platform: Reliable β-Regioselective Building Block

The exclusive β-regioselectivity of acrylate substrates in Pd(II)-catalyzed C-3 alkenylation [1] establishes the ethyl ester as a reliable intermediate for constructing diverse imidazo[1,2-a]pyridine libraries. Researchers building compound collections for kinase or GPCR screening can confidently use this pre-alkenylated scaffold knowing that the (E)-configuration is unambiguous and matches the geometry of literature-active molecules. Alternative strategies using vinylarenes yield the α-isomer, which is structurally distinct and may not engage the same biological targets, potentially wasting screening resources on inactive regioisomers [1].

Fluorescent Probe Development: Conjugation-Ready Scaffold

Imidazo[1,2-a]pyridine-based fluorescent probes for cysteine sensing, nerve agent detection, and bioimaging often require an α,β-unsaturated ester handle for conjugate addition or cyclization to functional reporters [2]. The ethyl ester's pre-installed (E)-acrylate unit serves as a direct conjugation point, whereas the saturated ethyl imidazo[1,2-a]pyridine-3-acetate (CAS 101820-69-3) lacks the required unsaturation and would necessitate an additional oxidation step, adding 1–2 synthetic operations and reducing overall probe yield [1]. The compound's validated purity and stability under recommended storage conditions further support reproducible probe fabrication across independent laboratories.

Quote Request

Request a Quote for (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.